molecular formula C10H20ClN3OS B1678041 Pramipexole dihydrochloride monohydrate CAS No. 191217-81-9

Pramipexole dihydrochloride monohydrate

Katalognummer: B1678041
CAS-Nummer: 191217-81-9
Molekulargewicht: 265.80 g/mol
InChI-Schlüssel: ZTZQAWQFTIVKMU-KLXURFKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome. It stimulates dopamine receptors in the brain, which helps alleviate symptoms such as tremors, rigidity, and bradykinesia (slow movement) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pramipexole dihydrochloride monohydrate involves the reaction of (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. This reaction is carried out in the absence of a base, in a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt. The product is then treated with an inorganic base to convert it into the free pramipexole base, which is subsequently converted into the dihydrochloride monohydrate salt .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the free pramipexole base in an alcohol such as propan-2-ol, followed by the addition of an alcoholic solution of hydrogen chloride. This process ensures the formation of the dihydrochloride monohydrate salt .

Analyse Chemischer Reaktionen

Types of Reactions: Pramipexole dihydrochloride monohydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkylating agents such as methyl iodide in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of pramipexole.

    Reduction: Formation of reduced derivatives of pramipexole.

    Substitution: Formation of substituted derivatives of pramipexole.

Wissenschaftliche Forschungsanwendungen

Pramipexole dihydrochloride monohydrate has a wide range of scientific research applications:

Wirkmechanismus

Pramipexole dihydrochloride monohydrate acts as a dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, including D2, D3, and D4 receptors. By binding to these receptors, it stimulates dopamine activity in the striatum and substantia nigra, which helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome .

Vergleich Mit ähnlichen Verbindungen

    Ropinirole: Another non-ergot dopamine agonist used to treat Parkinson’s disease and Restless Legs Syndrome.

    Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and Restless Legs Syndrome.

    Apomorphine: A dopamine agonist used for the treatment of advanced Parkinson’s disease.

Uniqueness of Pramipexole Dihydrochloride Monohydrate: this compound is unique due to its high specificity for dopamine D3 receptors, which contributes to its efficacy in treating both motor and non-motor symptoms of Parkinson’s disease. Additionally, its neuroprotective effects make it a valuable compound for research in neurodegenerative diseases .

Biologische Aktivität

Pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Its biological activity is characterized by its selective binding to dopamine receptors, particularly the D2 and D3 subtypes, leading to various pharmacological effects. This article provides a comprehensive overview of the biological activity of pramipexole, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.

Pramipexole exhibits a high affinity for the D2 subfamily of dopamine receptors, with a preferential binding to the D3 receptor subtype. This binding leads to stimulation of dopaminergic pathways in the striatum, which is crucial for motor control. The drug is believed to alleviate parkinsonian motor deficits by enhancing dopaminergic transmission in the brain, compensating for the loss of dopaminergic neurons in PD patients .

Pharmacodynamic Properties:

  • Dopamine Receptor Agonism: Pramipexole activates dopamine receptors, leading to increased dopamine signaling.
  • Prolactin Suppression: Clinical studies have shown that pramipexole can decrease prolactin levels in a dose-dependent manner, which may have implications for its use in certain endocrine disorders .

Pharmacokinetics

Pramipexole is notable for its high bioavailability (>90%) and rapid absorption profile. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution ~500 L
Protein Binding ~15%
Half-Life 8 hours (healthy adults), 12 hours (elderly)
Peak Plasma Concentration (Cmax) 159.32 ng/mL after oral administration
Time to Peak Concentration (Tmax) ~2 hours

The drug undergoes minimal metabolism and is primarily eliminated through renal pathways .

Clinical Efficacy

Pramipexole has been extensively studied for its efficacy in treating PD and RLS. Clinical trials have demonstrated significant improvements in motor symptoms associated with PD when pramipexole is administered either alone or as an adjunct to levodopa therapy.

Case Studies:

  • A randomized controlled trial involving 65 patients with treatment-resistant depression (TRD) showed that pramipexole at a low average dose of 1.3 mg/day significantly improved depressive symptoms compared to placebo .
  • A case report highlighted a chronic hemodialysis patient who experienced pramipexole intoxication due to accumulation despite dialysis treatment, emphasizing the need for careful dose management in patients with renal impairment .

Adverse Effects

While pramipexole is generally well-tolerated, it can cause side effects such as:

  • Drowsiness and sudden sleep onset
  • Impulse control disorders
  • Nausea
  • Orthostatic hypotension

These adverse effects necessitate careful monitoring, especially in elderly patients or those with comorbid conditions .

Eigenschaften

CAS-Nummer

191217-81-9

Molekularformel

C10H20ClN3OS

Molekulargewicht

265.80 g/mol

IUPAC-Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);1H;1H2/t7-;;/m0../s1

InChI-Schlüssel

ZTZQAWQFTIVKMU-KLXURFKVSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl

Isomerische SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.O.Cl

Kanonische SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl

Aussehen

Solid powder

Key on ui other cas no.

191217-81-9

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramipexole dihydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Pramipexole dihydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Pramipexole dihydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Pramipexole dihydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Pramipexole dihydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Pramipexole dihydrochloride monohydrate
Customer
Q & A

A: Pramipexole dihydrochloride monohydrate acts as a dopamine D2 receptor agonist. [, , , ] This means it binds to and activates these receptors, mimicking the effects of dopamine, a neurotransmitter crucial for motor control. [, , , ] This activation helps alleviate the motor symptoms associated with Parkinson's disease, which arise from dopamine deficiency. [, , , ]

A: this compound is chemically designated as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate. [, ] Its molecular formula is C10H17N3S · 2HCl · H2O, and its molecular weight is 296.24 g/mol. [, ] Spectroscopic data, including NMR and IR, have been used to characterize the compound and its impurities. []

A: Research has explored the influence of various pharmaceutical excipients on the stability of this compound in tablet formulations. [, ] This is crucial for ensuring the drug product's quality and efficacy over its shelf life. [, ]

ANone: Several analytical methods have been developed and validated for the quantification of this compound. These include:

    A: The dissolution rate of this compound is a critical factor influencing its absorption and bioavailability. [] Different salts of this compound exhibit varying dissolution profiles, impacting their in vivo performance. [] Studies have investigated the drug release kinetics of different salts in various formulations, such as immediate-release and sustained-release tablets. [, ]

    A: To overcome limitations associated with conventional dosage forms, such as frequent dosing and fluctuations in plasma drug levels, researchers have investigated controlled-release formulations of this compound. [, , , , ] These formulations aim to achieve sustained drug release, maintaining therapeutic drug levels for extended periods and potentially improving patient compliance. [, , , , ] Various polymeric matrices and coating techniques have been employed to modulate the drug release profile. [, , , , ] Orally disintegrating tablets (ODT) have also been explored for pediatric use, offering advantages in terms of administration convenience. [, ]

    A: The synthesis of this compound requires careful control to ensure high yield and purity. [] Researchers have focused on developing efficient and scalable synthetic routes. [] One challenge is the potential formation of impurities during the synthesis process. [] These impurities have been identified and characterized using techniques like LC-MS and NMR. [] Understanding the formation and control of these impurities is crucial for ensuring the safety and efficacy of the final drug product. []

    A: The efficacy of this compound has been evaluated in various preclinical models, including cell-based assays and animal models of Parkinson's disease. [] These studies help to elucidate the drug's mechanism of action, assess its potential therapeutic benefits, and identify potential safety concerns before moving to clinical trials in humans. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.